molecular formula C6H6BrClN2 B13645824 (2-Bromo-6-chlorophenyl)hydrazine

(2-Bromo-6-chlorophenyl)hydrazine

Cat. No.: B13645824
M. Wt: 221.48 g/mol
InChI Key: RJOGDNNQQSGBEY-UHFFFAOYSA-N
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Description

(2-Bromo-6-chlorophenyl)hydrazine is an aromatic hydrazine derivative of significant interest in organic and medicinal chemistry research. As a building block, its molecular structure, featuring both bromo and chloro substituents on the phenyl ring, makes it a valuable precursor for synthesizing more complex heterocyclic compounds. Researchers utilize this hydrazine in the formation of indoles and other nitrogen-containing scaffolds that are core structures in many pharmaceuticals and agrochemicals . The synthesis of related bromo-substituted phenylhydrazines typically involves a diazotization reaction followed by reduction. One efficient preparation method for a similar compound uses zinc powder and concentrated hydrochloric acid as a reducing agent, which offers advantages such as high yield, shorter reaction time, and a product with fewer impurities, achieving a purity of over 99% as determined by high-performance liquid chromatography (HPLC) . The final product is often isolated as a stable hydrochloride salt. Acetone can be used in the salification step to help improve product purity and guarantee its appearance . This compound is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for personal application. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C6H6BrClN2

Molecular Weight

221.48 g/mol

IUPAC Name

(2-bromo-6-chlorophenyl)hydrazine

InChI

InChI=1S/C6H6BrClN2/c7-4-2-1-3-5(8)6(4)10-9/h1-3,10H,9H2

InChI Key

RJOGDNNQQSGBEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)NN)Cl

Origin of Product

United States

Preparation Methods

Starting Material and Diazotization

The precursor is generally 2-bromo-6-chloroaniline, which undergoes diazotization by treatment with sodium nitrite under acidic conditions (commonly hydrochloric acid) at low temperatures (0–5 °C) to form the diazonium salt.

  • Temperature control is critical to maintain diazonium salt stability.
  • Acid concentration and molar ratios are optimized for complete conversion.

Reduction to Hydrazine

Reduction of the diazonium salt to the hydrazine is a key step. Several reductants and conditions are reported:

Reducing Agent Conditions Advantages Yield/Purity Data Reference
Sodium Pyrosulfite pH 7–9, 10–35 °C Short reaction time (~30 min), high purity (>98%) High purity, cost-effective CN101148420A
Zinc Powder + HCl 15–20 °C, strong acidity High reduction efficiency, easy impurity removal Purity ≥99%, yield ≥38% (hydrochloride salt) CN103387514A
Stannous Chloride + HCl Not preferred Traditional but slower and more impurities Lower yield, longer time Mentioned in
  • Sodium pyrosulfite offers a rapid, cost-effective route with high purity hydrazine.
  • Zinc powder in hydrochloric acid provides excellent reduction with easy removal of zinc hydroxide byproducts, resulting in high purity and yield.
  • Stannous chloride methods are less favored due to longer reaction times and impurity issues.

Hydrolysis and Purification

Post-reduction, hydrolysis and purification steps include:

  • Heating with hydrochloric acid to complete hydrolysis.
  • Decolorization with activated carbon.
  • Filtration and crystallization at controlled temperatures (5–20 °C).
  • Washing with solvents such as acetone to improve purity and appearance.

These steps ensure removal of impurities and isolation of the hydrazine derivative in high purity form, often as the hydrochloride salt for stability and handling.

Specific Example: Preparation of 2-Bromophenylhydrazine (Analogous to 2-Bromo-6-chlorophenylhydrazine)

Though direct literature on (2-Bromo-6-chlorophenyl)hydrazine is limited, analogous preparation methods for 2-bromophenylhydrazine provide a reliable basis:

Step Reagents/Conditions Outcome/Notes
Diazotization 2-bromoaniline, 10N HCl, sodium nitrite at 0 °C Formation of diazonium salt
Reduction Sodium pyrosulfite, pH 7–9, 18 °C, 30 min Conversion to hydrazine with >98% purity
Hydrolysis 10N HCl, heat to 97–100 °C, 30 min Completion of reaction
Purification Activated carbon decolorization, filtration, cooling Crystallization of product
Yield & Purity ~98.6% purity by HPLC, high yield Efficient, cost-effective

This method demonstrates the feasibility of similar conditions for the 2-bromo-6-chloro derivative, with adjustments for the additional chlorine substituent.

Data Table Summarizing Preparation Methods

Preparation Method Starting Material Reducing Agent Reaction Conditions Purity (%) Yield (%) Notes Reference
Sodium Pyrosulfite Reduction 2-bromoaniline Sodium pyrosulfite pH 7–9, 10–35 °C, 30 min >98 Not specified Short reaction time, low cost CN101148420A
Zinc Powder Reduction + Salification 2-bromoaniline Zinc powder + HCl 15–20 °C, strong acid, 1–2 hrs ≥99 (HCl salt) ≥38 (HCl salt) High purity, easy impurity removal CN103387514A
Stannous Chloride Reduction (Traditional) 2-bromoaniline SnCl2 + HCl Not specified Lower Lower Longer time, more impurities CN103387514A
Proposed this compound 2-bromo-6-chloroaniline Likely similar Similar diazotization + reduction Expected >98 Not specified Analogous to 2-bromophenylhydrazine Smolecule info

Summary Table of Key Parameters for Preparation of this compound

Parameter Recommended Range/Value Comments
Starting material 2-bromo-6-chloroaniline Commercially available or synthesized
Diazotization temperature 0–5 °C To maintain diazonium salt stability
Acid concentration 1–3 molar HCl Ensures complete diazotization
Reducing agent Sodium pyrosulfite or Zinc powder Zinc powder preferred for purity
Reduction pH 7–9 (pyrosulfite), acidic (Zn/HCl) pH control critical for reaction control
Reaction time 30 min (pyrosulfite), 1–2 hr (Zn) Shorter time with pyrosulfite
Purification Activated carbon, acetone washing Improves purity >98%
Product form Hydrazine hydrochloride salt Enhanced stability and solubility

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-6-chlorophenyl)hydrazine undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding azo compounds.

    Reduction: Further reduction can lead to the formation of amines.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Zinc powder and hydrochloric acid are commonly used for reduction.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: Azo compounds.

    Reduction: Amines.

    Substitution: Various substituted phenylhydrazines depending on the nucleophile used.

Scientific Research Applications

(2-Bromo-6-chlorophenyl)hydrazine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of (2-Bromo-6-chlorophenyl)hydrazine involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction is crucial in its potential use as an enzyme inhibitor in biochemical studies .

Comparison with Similar Compounds

Structural and Molecular Comparisons
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions
(2-Bromo-6-chlorophenyl)hydrazine dihydrochloride 1909312-32-8 C₆H₆BrClN₂·2HCl 294.40 2-Br, 6-Cl
(2-Bromo-3-chlorophenyl)hydrazine hydrochloride N/A C₆H₆BrClN₂·HCl 257.94 2-Br, 3-Cl
(2-Bromo-5-chlorophenyl)hydrazine hydrochloride 922510-89-2 C₆H₆BrClN₂·HCl 257.94 2-Br, 5-Cl
(4-Bromo-2,6-dichlorophenyl)hydrazine 85634-76-0 C₆H₅BrCl₂N₂ 255.93 4-Br, 2-Cl, 6-Cl
(2-Bromophenyl)hydrazine hydrochloride 50709-33-6 C₆H₇BrN₂·HCl 223.50 2-Br

Key Observations :

  • Substituent Effects: The ortho-chloro and para-bromo groups in this compound create steric hindrance and electron-withdrawing effects, reducing nucleophilicity compared to monosubstituted analogs like (2-Bromophenyl)hydrazine .
  • Solubility: Dihydrochloride salts (e.g., 294.40 g/mol) exhibit higher water solubility than monohydrochloride derivatives (e.g., 257.94 g/mol) due to increased ionic character .
Physicochemical Properties
  • Henry’s Law Constants : While direct data for this compound is unavailable, studies on nitrobenzene/aniline mixtures (–3, 7–9) suggest that polar substituents like Cl and Br reduce gas solubility (e.g., H₂) in organic solvents due to increased polarity .
  • Melting Points: Derivatives with multiple halogens (e.g., 4-bromo-2,6-dichloro) likely have higher melting points than monosubstituted analogs, though experimental data is lacking .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2-Bromo-6-chlorophenyl)hydrazine, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or diazotization. For example, reacting 2-bromo-6-chloroaniline with nitrous acid (HNO₂) to form a diazonium salt, followed by reduction with stannous chloride (SnCl₂) or sodium dithionite (Na₂S₂O₄) to yield the hydrazine derivative . Purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to achieve >95% purity. Monitoring via TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane) ensures reaction progress .

Q. Which analytical techniques are optimal for characterizing this compound and its intermediates?

  • Key Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., bromine and chlorine deshielding effects at δ 7.2–7.8 ppm for aromatic protons) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity .
  • UV-Vis Spectrophotometry : Quantification via potassium permanganate reduction (absorption maxima at 526–546 nm; ε ≈ 2200 L·mol⁻¹·cm⁻¹) .
  • Thermal Analysis : DSC/TGA evaluates decomposition profiles (e.g., endothermic peaks at 180–200°C) .

Advanced Research Questions

Q. How do electronic and steric effects of bromine/chlorine substituents influence reactivity in cross-coupling reactions?

  • Mechanistic Insights :

  • Electronic Effects : Bromine’s electronegativity increases electrophilicity at the para-position, favoring Suzuki-Miyaura couplings with arylboronic acids. Chlorine’s smaller size reduces steric hindrance, enhancing regioselectivity in Buchwald-Hartwig aminations .
  • Steric Effects : Ortho-substituents (Br/Cl) hinder π-π stacking in azo compound formation, requiring bulky ligands (e.g., XPhos) to stabilize intermediates .
    • Experimental Design : Compare coupling yields using Pd(OAc)₂/XPhos vs. Pd(dba)₂/SPhos under inert conditions (Ar atmosphere, 80°C) .

Q. What computational approaches model reaction pathways involving this compound?

  • DFT Studies : M05-2X/6-31G(d) methods map hydrazine-mediated cycloreversion steps (e.g., activation barriers for epoxide reductions). Transition states are optimized using Gaussian09, with solvation effects modeled via CPCM .
  • Case Study : Hydrazine-catalyzed carbonyl-olefin metathesis shows [2.2.2]-bicyclic hydrazines lower activation barriers by 5–8 kcal/mol compared to [2.2.1] analogs .

Q. How can contradictions in biological activity data between this compound and analogs be resolved?

  • Pharmacophore Analysis :

  • Azomethine (-NH-N=CH-) : Critical for enzyme inhibition (e.g., binding to kinase ATP pockets via H-bonding). Steric clashes from bromine reduce affinity in some analogs .
  • Comparative Assays : Test antiproliferative activity against HEPG2 cells (IC₅₀ determination via MTT assays). For example, thiazole derivatives of hydrazine show IC₅₀ = 2.7–4.9 µM, while methyl-substituted analogs exhibit reduced potency due to poor solubility .
    • Data Normalization : Use molecular docking (AutoDock Vina) to correlate substituent positions with binding energies (ΔG) to EGFR or COX-2 targets .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions (Schlenk line) to prevent hydrolysis of intermediates .
  • Quantification : Validate UV-Vis methods with internal standards (e.g., 1,2-diphenylhydrazine) to minimize permanganate interference .
  • Computational Modeling : Include dispersion corrections (D3-BJ) in DFT for accurate van der Waals interactions .

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